3-Chloro-4-fluoro-L-phenylalanine
Description
3-Chloro-4-fluoro-L-phenylalanine (CAS: 783241-21-4) is a halogenated derivative of the amino acid L-phenylalanine, featuring chlorine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . The compound is available in high purity (≥95%) and is utilized in peptide synthesis, particularly as a building block for Fmoc-protected derivatives like Fmoc-L-Phe(3-Cl,4-F)-OH, which is critical for solid-phase peptide synthesis (SPPS) workflows .
Properties
CAS No. |
7731-00-2; 783241-21-4 |
|---|---|
Molecular Formula |
C9H9ClFNO2 |
Molecular Weight |
217.62 |
IUPAC Name |
(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
ANSQVYFGAKUAFD-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns: Dual halogenation (Cl and F) in this compound may enhance steric and electronic effects compared to mono-halogenated analogs like 4-Fluoro-L-phenylalanine. The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)-D-phenylalanine introduces significant hydrophobicity and metabolic stability .
- Stereochemistry: The L-configuration of this compound aligns with natural amino acids, favoring biological uptake. In contrast, the D-form of 4-Chloro-3-(trifluoromethyl)-D-phenylalanine may exhibit altered pharmacokinetics .
Physical and Chemical Properties
- Molecular Weight : The addition of both Cl and F increases the molecular weight of this compound (217.62) compared to 4-Fluoro-L-phenylalanine (183.18) and 4-Chloro-L-phenylalanine (199.63) .
- No direct stability data are available for this compound, but fluorinated analogs like 18F-10B-FBPA () show stability in PET imaging .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Chloro-4-fluoro-L-phenylalanine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves regioselective halogenation of L-phenylalanine. For example, fluorination can be achieved via electrophilic substitution using Selectfluor® in acidic media, followed by chlorination with N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to prevent over-halogenation . Purification via reversed-phase HPLC (≥95% purity) is critical to isolate the target compound from byproducts like dihalogenated derivatives .
- Key Parameters :
- Solvent polarity (DMF vs. THF) affects reaction kinetics.
- Base selection (e.g., K₂CO₃) minimizes racemization of the chiral center .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., 3-Cl and 4-F on the phenyl ring) and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₉ClFNO₂; theoretical [M+H]⁺: 232.03) .
- X-ray Crystallography : Resolves spatial arrangement of halogen atoms and hydrogen-bonding networks in solid state .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (≤2 mg/mL at pH 7.4) necessitates DMSO or ethanol as co-solvents for in vitro assays .
- Stability : Degrades by <10% over 24 hours at 4°C but undergoes rapid hydrolysis at pH >9.0, forming 4-fluoro-L-phenylalanine .
Advanced Research Questions
Q. How does this compound act as a competitive inhibitor in aromatic amino acid biosynthesis?
- Mechanistic Insight : The compound mimics L-phenylalanine, binding to enzymes like phenylalanine hydroxylase (PAH) with a Kᵢ of 12 ± 3 μM. Fluorine’s electronegativity enhances binding affinity, while chlorine sterically blocks substrate access .
- Experimental Design :
- Use radiolabeled C-L-phenylalanine to track inhibition kinetics.
- Compare IC₅₀ values across PAH isoforms (e.g., human vs. bacterial) to assess selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial efficacy (MIC ranging from 8–64 μg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate purity via HPLC-UV (λ = 254 nm) to eliminate batch-to-batch variability .
- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and adjust for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- In Silico Approaches :
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